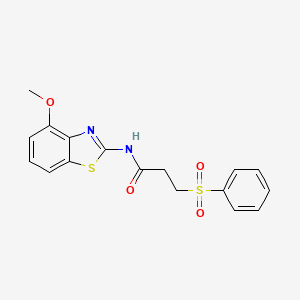

![molecular formula C10H14ClN3O2 B2724235 1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 937665-65-1](/img/structure/B2724235.png)

1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

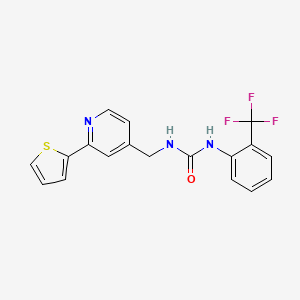

“1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . It is also known as “(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” and has an empirical formula of C10H12ClN3O with a molecular weight of 225.67 .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This process yields various oxadiazole derivatives, including 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of these oxadiazoles with certain acid chlorides can yield acylated compounds .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The SMILES string for this compound isCC1=CC=C (C2=NOC (CN)=N2)C=C1.Cl . Chemical Reactions Analysis

Oxadiazoles, including “this compound”, are known for their wide range of applications due to their unique bioisosteric properties and broad spectrum of biological activities . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 225.67 and its empirical formula of C10H12ClN3O . It is a solid at room temperature .Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques: Compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine have been synthesized using methods like polyphosphoric acid condensation, demonstrating high yields and effective characterization through techniques like FT-IR, DSC, NMR, and Mass spectrometry (Shimoga et al., 2018).

Medicinal Chemistry and Drug Development

- Cytotoxic Agents: N-Benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, synthesized via a one-pot reaction, have shown notable cytotoxic activity against several cancer cell lines, with some compounds exhibiting better activity than the reference drug doxorubicin (Ramazani et al., 2014).

Materials Science and Chemistry

- Corrosion Inhibition: Studies on 1,3,4-oxadiazole derivatives have demonstrated their potential as corrosion inhibitors for mild steel in acidic environments. These compounds have been characterized using techniques like SEM and exhibit protective layer formation on the metal surface (Ammal et al., 2018).

- Optical Properties: Polyamide and poly(amide-imide)s containing 1,3,4-oxadiazole rings have been developed, exhibiting fluorescence in the blue region and potential applications in optoelectronics (Hamciuc et al., 2015).

Pharmacology and Biological Studies

- Antibacterial Activity: Compounds like {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones have been synthesized and tested for their antibacterial activity, showing significant effects against various bacterial strains (Rai et al., 2010).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for 1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine.

Mode of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that results in a broad spectrum of biological activities.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to affect a wide range of biological activities , suggesting that this compound may also influence multiple biochemical pathways and their downstream effects.

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities , suggesting that this compound may have a broad range of molecular and cellular effects.

properties

IUPAC Name |

[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-4-2-3-5-8(7)10-12-9(6-11)14-13-10/h2-5H,6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUVGWXDOQVBTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2724154.png)

![3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine](/img/structure/B2724157.png)

![(3As,6aS)-N,N-dimethyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide](/img/structure/B2724159.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-2-carboxamide](/img/structure/B2724162.png)

![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione](/img/structure/B2724163.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide](/img/structure/B2724166.png)

![7-[(tert-butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2724170.png)

![3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2724172.png)

![6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2724175.png)